REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:6](=[O:18])(=[O:17])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=3.[H-].[Na+].I[CH2:22][C:23]([F:26])([F:25])[F:24]>CN(C)C=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:6](=[O:18])(=[O:17])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][C:10]([O:16][CH2:22][C:23]([F:26])([F:25])[F:24])=[CH:9][CH:8]=3 |f:1.2|
|
Name
|
3-fluoro-7-hydroxyphenoxathiin 10,10-dioxide
|
Quantity
|
1.092 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2S(C3=CC=C(C=C3OC2C1)O)(=O)=O
|
Name
|
|
Quantity
|
0.164 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.993 g
|
Type
|
reactant
|
Smiles
|
ICC(F)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
STIRRING
|
Details
|
with stirring at 100° C. for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
to give a solid, which
|
Type
|
FILTRATION
|
Details
|
was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane (50 mL)
|
Type
|
CUSTOM
|
Details
|
absorbed on silica gel 60
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography on silica gel 60
|
Type
|
WASH
|
Details
|
The column was eluted with ethyl acetate-hexanes
|
Type
|
CUSTOM
|
Details
|
spin evaporated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=2S(C3=CC=C(C=C3OC2C1)OCC(F)(F)F)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.731 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |